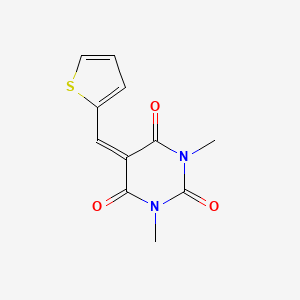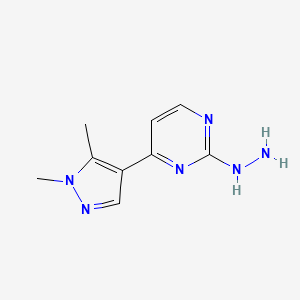![molecular formula C24H33NO3 B2412272 Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate CAS No. 956153-71-2](/img/structure/B2412272.png)
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate is a complex organic compound with a unique structure that combines a methylphenyl group, an adamantane core, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is functionalized with a 4-methylphenyl group through a Friedel-Crafts alkylation reaction. The resulting intermediate is then subjected to a series of reactions to introduce the butanoate ester and the methyl groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,3-dimethyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate
- Methyl 3-methyl-2-[[3-(4-chlorophenyl)adamantane-1-carbonyl]amino]butanoate
Uniqueness
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate is unique due to its specific combination of functional groups and structural features. The presence of the adamantane core and the 4-methylphenyl group imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-15(2)20(21(26)28-4)25-22(27)24-12-17-9-18(13-24)11-23(10-17,14-24)19-7-5-16(3)6-8-19/h5-8,15,17-18,20H,9-14H2,1-4H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHQQXAVCMJLBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC(C(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide](/img/structure/B2412189.png)

![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)







![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)
![5-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B2412209.png)


